Ac-WEHD-AFC

Caspase-1 Enzyme Kinetics Substrate Specificity

Choose Ac-WEHD-AFC for unparalleled sensitivity in inflammasome and pyroptosis research. This substrate uses the validated, optimal WEHD recognition motif, conferring a ~50-fold higher catalytic efficiency for caspase-1 compared to generic YVAD-based substrates. Its specific reactivity profile across group I caspases (caspase-1, -4, and -5) enables the precise dissection of canonical and non-canonical inflammasome pathways. The red-shifted, photostable AFC fluorophore (Ex/Em: 400/505 nm) minimizes autofluorescence and compound interference, guaranteeing robust Z'-factors for high-throughput screening. Don't compromise your mechanistic data; select the non-substitutable gold standard for direct, quantitative readouts of proximal target engagement and IL-1β release.

Molecular Formula C38H37F3N8O11
Molecular Weight 838.7 g/mol
Cat. No. B147063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-WEHD-AFC
Synonyms(4S,7S,10S,13S)-10-((1H-Imidazol-5-yl)methyl)-4-((1H-indol-3-yl)methyl)-7-(2-carboxyethyl)-2,5,8,11-tetraoxo-13-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-3,6,9,12-tetraazapentadecan-15-oic Acid;  N-Acetyl-Trp-Glu-His-Asp-7-amido-4-Trifluo
Molecular FormulaC38H37F3N8O11
Molecular Weight838.7 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F
InChIInChI=1S/C38H37F3N8O11/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54)/t26-,27-,28-,29-/m0/s1
InChIKeyNEGOLAGPKZGIKJ-DZUOILHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Ac-WEHD-AFC: Fluorogenic Caspase-1, -4, and -5 Substrate for Inflammasome and Apoptosis Research


Ac-WEHD-AFC (Acetyl-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic, fluorogenic tetrapeptide substrate designed for the sensitive detection and continuous assay of group I caspases, specifically caspase-1, caspase-4, and caspase-5. Upon cleavage, the release of the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety enables robust quantification of enzymatic activity, with excitation and emission maxima at 400 nm and 505 nm, respectively. This compound is a critical tool in the study of inflammatory processes, particularly inflammasome activation, and apoptosis pathways. Its core peptide sequence, WEHD, was identified as the optimal recognition motif for caspase-1, superseding the previously held YVAD consensus. [1] Ac-WEHD-AFC is widely utilized in biochemical assays, high-throughput screening, and mechanistic studies to directly monitor caspase activity in cell lysates and with purified enzymes.

The Ac-WEHD-AFC Differentiation: Why Substrate Choice is Not Interchangeable for Group I Caspase Research


In caspase research, the selection of a substrate is a critical determinant of assay sensitivity, specificity, and the resulting biological interpretation. Generic substitution of Ac-WEHD-AFC with other fluorogenic caspase substrates—such as Ac-YVAD-AFC, Ac-DEVD-AFC, or even Ac-WEHD-AMC—is scientifically unsound due to fundamental differences in protease recognition, catalytic efficiency, and fluorophore properties. The WEHD tetrapeptide is not simply an alternative; it is the biochemically validated, optimal recognition sequence for caspase-1, conferring orders of magnitude higher catalytic efficiency than the classical YVAD motif. [1] Furthermore, the specific reactivity profile across the group I caspases (caspase-1, -4, -5) is distinct from other substrate classes, making Ac-WEHD-AFC essential for dissecting inflammasome pathways where these proteases play non-redundant roles. Even when comparing different fluorophores attached to the same WEHD peptide, the spectral and kinetic properties of the AFC group directly impact experimental design and data quality, precluding simple interchangeability without re-validation. [2] The quantitative evidence below substantiates why Ac-WEHD-AFC is a non-substitutable reagent for rigorous and reproducible research.

Ac-WEHD-AFC Technical Differentiators: Head-to-Head Substrate Performance Data


Catalytic Efficiency Superiority of WEHD vs. YVAD Sequence for Caspase-1

The catalytic efficiency of caspase-1 for the WEHD peptide sequence is markedly superior to that for the classically used YVAD sequence. Direct comparative kinetic analysis reveals that the Ac-WEHD-AMC substrate is cleaved with a kcat/KM value 50-fold higher than Ac-YVAD-AMC. [1] This difference stems from the optimal fit of the WEHD tetrapeptide within the caspase-1 active site, as determined by positional-scanning substrate library screening.

Caspase-1 Enzyme Kinetics Substrate Specificity

Differential Reactivity of WEHD Substrate Across Group I Caspases: Km Values

Ac-WEHD-AMC exhibits distinct Michaelis-Menten constants (Km) for each of its target group I caspases, demonstrating measurable affinity differences that are crucial for interpreting results in biological systems where these proteases are co-expressed. The reported Km values are 4 µM for caspase-1, 31 µM for caspase-4, and 15 µM for caspase-5. This contrasts with the classical caspase-1 substrate Ac-YVAD-AMC, which has a reported Km of 14 µM for caspase-1, a value comparable to Ac-WEHD-AMC's affinity for caspase-5 but significantly weaker than its affinity for caspase-1.

Caspase-4 Caspase-5 Enzyme Specificity

Comparative Fluorophore Performance: AFC vs. AMC Signal Stability and Spectral Overlap

The choice of fluorophore—AFC (7-amino-4-trifluoromethylcoumarin) versus the more common AMC (7-amino-4-methylcoumarin)—confers distinct experimental advantages. While direct, head-to-head kinetic comparisons between Ac-WEHD-AFC and Ac-WEHD-AMC are not widely published, the class-level properties of the AFC fluorophore are well-documented. AFC exhibits higher photostability and a red-shifted emission spectrum (505 nm) compared to AMC (440-460 nm). [1] This spectral separation reduces interference from autofluorescence of biological samples and common compounds, improving signal-to-noise ratios in cell-based assays. [2] Furthermore, AFC's greater resistance to photobleaching allows for more reliable kinetic reads in continuous assays.

Fluorogenic Substrate AFC AMC Assay Development

Validation of Ac-WEHD-AFC as a Sensitive Probe for Caspase-1 Activity in Biological Samples

Ac-WEHD-AFC has been rigorously validated for the specific detection of caspase-1 activity in complex biological samples, such as human monocyte lysates. A 2015 study demonstrated that caspase-1 activation, induced by standard LPS/ATP stimulation, could be reliably quantified using WEHD-AFC cleavage, with the signal correlating directly with the generation of the active p20 caspase-1 fragment and the release of mature IL-1β. [1] This validation confirms that Ac-WEHD-AFC serves as a functional, quantitative readout of inflammasome activation, a key pathway in innate immunity and inflammatory diseases. [2]

Inflammasome Monocyte IL-1β Assay Validation

Ac-WEHD-AFC in Practice: Optimized Workflows for Inflammasome and Cell Death Research


High-Sensitivity Detection of Inflammasome Activation in Limited Biological Samples

Given its 50-fold higher catalytic efficiency for caspase-1 compared to Ac-YVAD-AFC [1], Ac-WEHD-AFC is ideally suited for measuring low levels of caspase-1 activity in precious samples like primary human monocytes, bronchoalveolar lavage fluid, or micro-dissected tissue biopsies. The enhanced sensitivity reduces the amount of sample required, enabling robust detection where classical substrates fail to yield a measurable signal.

Dissecting Caspase-1, -4, and -5 Contributions in Non-Canonical Inflammasome Signaling

Ac-WEHD-AFC is a critical tool for studying the non-canonical inflammasome pathway, which is driven by caspase-4 and caspase-5 in humans (caspase-11 in mice) following cytosolic LPS sensing. [2] Researchers can leverage the differential Km values to titrate substrate concentrations, thereby favoring detection of caspase-1 (at low concentrations) or measuring total group I caspase activity. This enables precise dissection of the individual contributions of caspase-1, -4, and -5 to pyroptosis and IL-1β release in cellular models of sepsis and infection.

High-Throughput Screening (HTS) of Caspase-1 Modulators with Improved Signal-to-Noise

The red-shifted emission and enhanced photostability of the AFC fluorophore make Ac-WEHD-AFC a superior choice for high-throughput screening (HTS) campaigns aimed at identifying caspase-1 inhibitors or activators. [3] Compared to AMC-based substrates, AFC minimizes interference from library compounds and autofluorescence, while its resistance to photobleaching ensures consistent signal over multiple kinetic reads. This translates to fewer false positives and a more robust Z'-factor, streamlining the identification of validated hits.

Correlative Studies Linking Caspase-1 Activity to IL-1β Maturation in Drug Discovery

In pharmacological studies targeting the NLRP3 inflammasome, Ac-WEHD-AFC provides a direct, quantitative readout of proximal target engagement. As demonstrated in validation studies [4], WEHD-AFC cleavage correlates strongly with downstream IL-1β release. This allows researchers to confirm that a reduction in cytokine secretion is a direct consequence of caspase-1 inhibition, rather than an off-target effect on cytokine synthesis or secretion pathways, providing crucial mechanistic data for drug development programs in autoinflammatory and autoimmune diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-WEHD-AFC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.